molecular formula C25H37FN6O7 B608543 Levonadifloxacin Arginine Salt CAS No. 627891-34-3

Levonadifloxacin Arginine Salt

Cat. No. B608543
M. Wt: 552.6
InChI Key: LPJMHPRTAJJWOG-JSYSIMMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levonadifloxacin is a broad-spectrum fluoroquinolone antibiotic potentially for the treatment of staphylococci.

Scientific Research Applications

Antibacterial Properties and Mechanism of Action

Levonadifloxacin Arginine Salt, a novel antibiotic, demonstrates significant antibacterial properties. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its dual inhibition of DNA gyrase and topoisomerase IV. This dual-action makes it a potent option for treating skin, soft tissue bacterial infection, and diabetic foot infection (Lautre, Sharma, & Sahu, 2020). Additionally, it exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including atypical bacteria, anaerobic bacteria, and bioterror pathogens (Saxena, Kaul, Dasgupta, & Chopra, 2020).

Pharmacokinetics and Metabolism

Levonadifloxacin Arginine Salt undergoes phase II biotransformation pathways, showing a diverse array of metabolites in different species including mice, rats, rabbits, dogs, monkeys, and humans. This diversity in metabolism indicates the drug's complex pharmacokinetics (Yeole et al., 2019).

Safety and Tolerability

Comprehensive preclinical safety evaluations of Levonadifloxacin Arginine Salt have demonstrated its safety and tolerability. This includes assessments of central nervous system and cardiac safety, as well as studies on subacute repeat-dose toxicity, genotoxicity, phototoxicity, and chondrotoxicity. These studies support the safe use of the drug in humans (Nandanwar et al., 2022).

Clinical Efficacy and Application

Levonadifloxacin Arginine Salt is effective in treating acute bacterial skin and skin structure infections (ABSSSI) including diabetic foot infections. It also shows promise in treating lower respiratory tract bacterial infections caused by susceptible pathogens (Rodvold et al., 2017). Moreover, its activity against MRSA and quinolone-resistant Staphylococcus aureus in clinical isolates suggests its potential as a valuable therapeutic option (Appalaraju et al., 2019).

Immunomodulatory Activity

Levonadifloxacin Arginine Salt has shown immunomodulatory effects. In studies involving human whole-blood assays and mouse acute lung injury models, it significantly mitigated inflammatory responses. This suggests that besides its antibacterial properties, levonadifloxacin may provide clinical benefits in treating infections through its immunomodulatory effects (Patel et al., 2020).

properties

CAS RN

627891-34-3

Product Name

Levonadifloxacin Arginine Salt

Molecular Formula

C25H37FN6O7

Molecular Weight

552.6

IUPAC Name

L-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1) hydrate

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2.H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t10-;4-;/m00./s1

InChI Key

LPJMHPRTAJJWOG-JSYSIMMRSA-N

SMILES

N[C@@H](CCCNC(N)=N)C(O)=O.O=C(C1=CN2[C@@H](C)CCC3=C2C(C1=O)=CC(F)=C3N4CCC(O)CC4)O.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WCK-771A;  WCK-771;  WCK771A;  WCK771;  WCK 771A;  WCK 771

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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